molecular formula C22H20N2O4 B12612691 (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione CAS No. 651031-72-0

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione

Cat. No.: B12612691
CAS No.: 651031-72-0
M. Wt: 376.4 g/mol
InChI Key: QSTYXGRCVRMHQO-FVGYRXGTSA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is a complex organic compound that combines an amino acid derivative with a naphthoquinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the amino acid derivative, followed by the introduction of the naphthoquinone moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone moiety can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.

    Substitution: The amino acid part can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and naphthoquinone-based molecules. Examples are:

  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
  • 2-methylnaphthalene-1,4-dione
  • Other indole-based amino acids

Uniqueness

What sets (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione apart is its combined structure, which offers unique reactivity and interaction profiles. This dual functionality allows for a broader range of applications and makes it a versatile compound in scientific research.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

651031-72-0

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H12N2O2.C11H8O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h1-4,6,9,13H,5,12H2,(H,14,15);2-6H,1H3/t9-;/m0./s1

InChI Key

QSTYXGRCVRMHQO-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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